N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine
Description
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine is a thiazole-based heterocyclic compound featuring a pyridyl core substituted with a 1,3-thiazole ring. The thiazole moiety is further functionalized with a 3-methylphenyl group at position 4 and a 4-methylsulfonylphenyl group at position 2. The pyridyl nitrogen is linked to a phenylethylamine side chain via an amine bond. The methylsulfonyl group may enhance solubility and binding affinity through polar interactions, while the 3-methylphenyl substituent could influence steric and electronic properties.
Properties
CAS No. |
303163-37-3 |
|---|---|
Molecular Formula |
C30H27N3O2S2 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)pyridin-2-amine |
InChI |
InChI=1S/C30H27N3O2S2/c1-21-7-6-10-24(19-21)28-29(36-30(33-28)23-11-13-26(14-12-23)37(2,34)35)25-16-18-32-27(20-25)31-17-15-22-8-4-3-5-9-22/h3-14,16,18-20H,15,17H2,1-2H3,(H,31,32) |
InChI Key |
DTRYLKVJZPTTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine, identified by its CAS number 303163-37-3, is a compound characterized by a complex thiazole structure linked to a pyridine and phenylethylamine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 525.68 g/mol. The structure includes various functional groups that contribute to its biological activity, including thiazole and pyridine rings, which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C30H27N3O2S2 |
| Molecular Weight | 525.684 g/mol |
| CAS Number | 303163-37-3 |
| LogP | 7.408 |
| PSA (Polar Surface Area) | 111.800 Ų |
Biological Activity Overview
The biological activity of the compound primarily stems from its thiazole and pyridine components, which have been extensively studied for their pharmacological effects. Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar thiazole structures have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain thiazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL against various bacterial strains .
Case Studies
- Thiazole Derivatives Against Bacteria : A study on thiazole derivatives reported that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Enterococcus faecalis with an MIC of 100 µg/mL . This suggests that the presence of specific substituents on the thiazole ring can significantly influence biological efficacy.
- Antifungal Properties : Another investigation highlighted the antifungal potential of similar compounds against Candida albicans, where certain derivatives showed promising activity with pMIC values ranging from 3.92 to 4.01 mM .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of thiazole-based compounds indicates that modifications at specific positions can enhance their biological activity. For example:
- The introduction of electron-withdrawing substituents (e.g., NO₂) at the para position of the phenyl ring has been associated with increased antimicrobial potency.
- The lipophilicity of the compound plays a crucial role in its ability to penetrate biological membranes and reach target sites within pathogens .
Pharmacological Implications
The pharmacological implications of this compound are significant due to its potential as a lead compound in drug development. Its structural features suggest that it may serve as a scaffold for synthesizing novel therapeutics targeting various diseases.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine typically involves multi-step organic reactions. The thiazole and pyridine rings are critical components that contribute to the compound's biological activity. Various methods have been documented for synthesizing similar thiazole derivatives, often using techniques such as condensation reactions and cyclization processes.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens. Studies have shown that similar thiazole derivatives possess antibacterial effects against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger . The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole or pyridine rings can significantly influence biological activity. For example, modifications to the methyl or sulfonyl groups can enhance potency or selectivity against specific cancer types or bacteria .
Drug Development
Given its promising biological activities, this compound could serve as a lead compound in drug development for cancer therapies or antimicrobial agents. The ongoing research into its pharmacokinetics and toxicity profiles will be essential for advancing it into clinical trials.
Molecular Probes
The unique structural features of this compound may also allow it to function as a molecular probe in biochemical assays, helping to elucidate pathways involved in cancer progression or microbial resistance mechanisms.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated a series of thiazole derivatives, including compounds structurally related to this compound. Results demonstrated substantial growth inhibition in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial potential of thiazole derivatives against clinical isolates of E. coli and S. aureus. The findings revealed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole-Pyridine/Amine Scaffolds
Compound A: 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)
- Structure: Features a thiazol-2-amine core linked to a pyrimidin-4-yl group and a para-morpholinophenyl substituent.
- Activity : Potent Aurora A/B kinase inhibitor (Ki = 8.0–9.2 nM) with anticancer effects via mitotic failure induction .
- Comparison: Unlike the target compound, Compound A lacks a pyridyl-phenylethylamine chain but shares the thiazole-pyrimidine scaffold. The morpholino group may enhance solubility, akin to the methylsulfonyl group in the target compound.
Compound B: N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine
- Structure: Contains a thiazol-2-amine with a pyrimidin-4-yl group and a morpholinosulfonylphenyl substituent.
- Synthesis : 38% yield, 99% purity via RP-HPLC .
- Comparison: The morpholinosulfonyl group introduces both sulfonyl and morpholine functionalities, differing from the simpler methylsulfonyl in the target compound. This may alter pharmacokinetics or target selectivity.
Sulfonyl-Containing Thiazole Derivatives
Compound C : 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
- Structure : Dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl) on a thiazol-5-amine backbone.
- Activity: Not explicitly stated, but sulfonyl groups are associated with enhanced binding to charged residues in enzyme active sites .
Compound D : 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine
- Structure : Features a benzenesulfonyl group and a pyridin-3-ylmethyl substituent.
- Comparison : The pyridin-3-ylmethyl group differs from the phenylethylamine chain in the target compound, which may influence cell permeability or receptor specificity.
Table 1: Comparative Analysis of Key Compounds
Key Findings and Implications
- Structural Flexibility: The thiazole-pyridine/amine scaffold allows diverse substitutions (e.g., sulfonyl, morpholino) to tune solubility, binding, and selectivity.
- Activity Correlations: Para-substitutions on aromatic rings (e.g., methylsulfonyl in the target compound vs. morpholino in Compound A) are critical for kinase inhibition .
- Synthetic Challenges : Yields for thiazole derivatives vary widely (38–94%), suggesting room for optimization in the target compound’s synthesis .
Future studies should explore the target compound’s kinase inhibition profile and compare its pharmacokinetics with analogues like Compound A. Additionally, crystallographic data (as in Compound E ) could elucidate conformational preferences influencing activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
